molecular formula C20H23Cl2N3O3S B296837 N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

Cat. No. B296837
M. Wt: 456.4 g/mol
InChI Key: DPQOQEHJXXYXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide, also known as TAK-063, is a novel drug candidate that has gained attention for its potential use in treating various psychiatric disorders. TAK-063 belongs to a class of drugs called phosphodiesterase 10A (PDE10A) inhibitors, which are designed to modulate the activity of the PDE10A enzyme in the brain.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide involves the modulation of the PDE10A enzyme in the brain. PDE10A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain. By inhibiting the activity of PDE10A, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide increases the levels of cAMP and cGMP, which can lead to improved neuronal function and communication.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been shown to increase the levels of cAMP and cGMP in the brain, which can lead to improved neuronal function and communication. N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has also been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in cognitive function and reward processing.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has several advantages for use in lab experiments. It has a high degree of selectivity for the PDE10A enzyme, which reduces the risk of off-target effects. N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are some limitations to using N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide in lab experiments. One limitation is that it has a relatively low potency compared to other PDE10A inhibitors, which may limit its effectiveness in certain applications. Additionally, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide. One direction is to further explore its potential use in treating psychiatric disorders, including schizophrenia, depression, and substance abuse. Another direction is to investigate its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are also involved in cognitive function and psychiatric disorders. Additionally, future research could focus on developing more potent and selective PDE10A inhibitors based on the structure of N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenol with 2-chloroethylmethanesulfonate to form the intermediate 3-chloro-2-methylphenylmethanesulfonate. This intermediate is then reacted with 1-(3-chlorophenyl)piperazine and 2-oxoethylchloride to form the final product, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide. The synthesis of N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been extensively studied in preclinical models and has shown promising results in treating various psychiatric disorders, including schizophrenia, depression, and substance abuse. In animal studies, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been shown to improve cognitive function and reduce the symptoms of schizophrenia. N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has also been shown to have antidepressant effects in animal models of depression. Additionally, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been shown to reduce drug-seeking behavior in animal models of substance abuse.

properties

Molecular Formula

C20H23Cl2N3O3S

Molecular Weight

456.4 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C20H23Cl2N3O3S/c1-15-18(22)7-4-8-19(15)25(29(2,27)28)14-20(26)24-11-9-23(10-12-24)17-6-3-5-16(21)13-17/h3-8,13H,9-12,14H2,1-2H3

InChI Key

DPQOQEHJXXYXQJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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